molecular formula C9H8INO B13668690 6-Iodo-1-methylindolin-2-one

6-Iodo-1-methylindolin-2-one

Cat. No.: B13668690
M. Wt: 273.07 g/mol
InChI Key: VYFSDELKAOIMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-1-methylindolin-2-one is a halogenated indolinone derivative characterized by an iodine atom at the 6-position and a methyl group at the 1-position of the indolin-2-one scaffold.

Key Properties (Inferred):

  • Molecular Formula: Likely C₉H₈INO (based on isoindolinone analog ).
  • Molecular Weight: ~273.07 g/mol (iodine contributes significantly to mass).
  • Applications: Primarily used in medicinal chemistry research as a halogenated building block for kinase inhibitors or radiolabeled probes .

Properties

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

IUPAC Name

6-iodo-1-methyl-3H-indol-2-one

InChI

InChI=1S/C9H8INO/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3

InChI Key

VYFSDELKAOIMCE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1-methylindolin-2-one can be achieved through several methods. One common approach involves the iodination of 1-methylindolin-2-one using iodine and an oxidizing agent . The reaction typically takes place under mild conditions, ensuring high yield and purity of the product.

Another method involves the use of iodine-promoted oxidative reactions from 1,2,3,3-tetramethyl-3H-indolium iodides. This transformation proceeds smoothly under metal-free and peroxide-free conditions in a cascade manner .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1-methylindolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted indolin-2-ones, oxo derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Iodo-1-methylindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-1-methylindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Halogenated Indolinones

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Applications
6-Iodoindolin-2-one 919103-45-0 C₈H₆INO 259.04 Iodo (C6) 365 1.945 Pharmaceutical intermediates
6-Chloroindolin-2-one 56341-37-8 C₈H₆ClNO 167.59 Chloro (C6) N/A N/A Synthesis of antipsychotics
6-(Methylthio)indolin-2-one 59868-45-0 C₉H₉NOS 179.24 Methylthio (C6) N/A N/A Sulfur-containing drug candidates

Key Observations :

  • Halogen Effects : The iodo derivative (259.04 g/mol) has a higher molecular weight than the chloro analog (167.59 g/mol) due to iodine’s atomic mass. Iodo compounds are often used in radiolabeling or as heavy-atom derivatives in crystallography .
  • Reactivity: Chloro-substituted indolinones are more reactive in nucleophilic aromatic substitution (e.g., Suzuki couplings), whereas iodo derivatives may undergo slower reactions due to iodine’s lower electronegativity .

Methyl-Substituted Derivatives

Compound CAS Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
6-Iodo-2-methylisoindolin-1-one 1228774-21-7 C₉H₈INO 273.07 Iodo (C6), Methyl (C2) Research-grade compound
1-Methyl-2-indolinone 61-70-1 C₉H₉NO 147.17 Methyl (N1) Precursor for CNS drugs
6-Amino-1-methyl-2-oxoindole 813424-16-7 C₉H₁₀N₂O 162.19 Amino (C6), Methyl (N1) Anticancer agent synthesis

Key Observations :

  • Positional Isomerism : The methyl group at the 1-position (N-methyl) in 1-methylindolin-2-one (CAS 61-70-1) enhances metabolic stability compared to C-methylated analogs .
  • Functional Group Synergy: Combining iodine with a methyl group (as in 6-Iodo-1-methylindolin-2-one) could improve lipophilicity and blood-brain barrier penetration relative to non-methylated iodo derivatives .

Hydroxy and Amino Derivatives

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
6-Hydroxy-2-methylisoindolin-1-one 1344701-44-5 C₉H₉NO₂ 163.17 Hydroxy (C6), Methyl (C2) Polymer additives
6-Amino-3-methylisoindolin-1-one 1824189-31-2 C₉H₁₀N₂O 162.19 Amino (C6), Methyl (C3) Antibacterial agents

Key Observations :

  • Hydroxy vs. Iodo : Hydroxy derivatives (e.g., 6-Hydroxy-2-methylisoindolin-1-one) are more polar, limiting their use in hydrophobic environments compared to iodo analogs .
  • Amino Substitution: Amino groups (as in 6-Amino-1-methyl-2-oxoindole) enable hydrogen bonding, making them suitable for targeting enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.